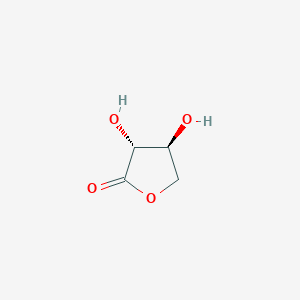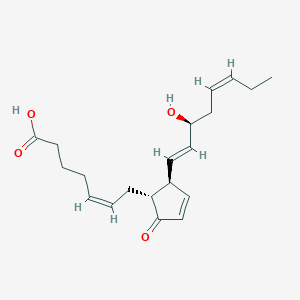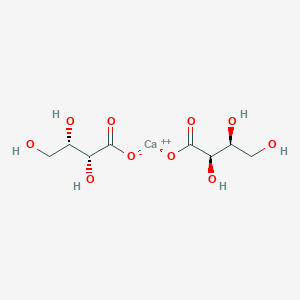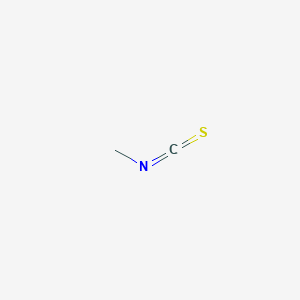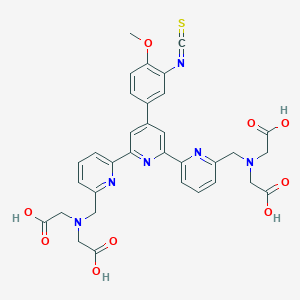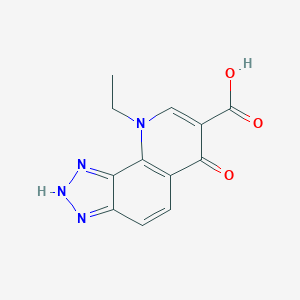
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, also known as ETDQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is not fully understood, but studies have shown that it works by inhibiting various cellular pathways that are involved in cancer growth and proliferation. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to inhibit the expression of various oncogenes, as well as the activity of various enzymes that are involved in cancer cell growth.
Biochemische Und Physiologische Effekte
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can induce apoptosis in cancer cells by activating various apoptotic pathways. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to inhibit angiogenesis by inhibiting the expression of various angiogenic factors. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have antimicrobial effects, with promising results against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its potential as an anticancer and antimicrobial agent. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one of the main limitations of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. Another area of research is the development of more effective delivery methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, such as nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, as well as its potential applications in various fields.
Synthesemethoden
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with maleic acid to yield 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
145548-82-9 |
|---|---|
Produktname |
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid |
Molekularformel |
C12H10N4O3 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
9-ethyl-6-oxo-2H-triazolo[4,5-h]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c1-2-16-5-7(12(18)19)11(17)6-3-4-8-9(10(6)16)14-15-13-8/h3-5H,2H2,1H3,(H,18,19)(H,13,14,15) |
InChI-Schlüssel |
ZLSMOIFEDNNGSC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
Synonyme |
4-ethyl-4,7-dihydro-1(2)-R-1(2)H-triazolo(4,5-h)quinolin-7-one-6-carboxylic acid 4-ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid EDTQCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



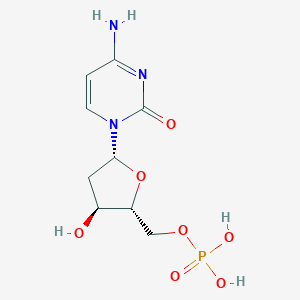

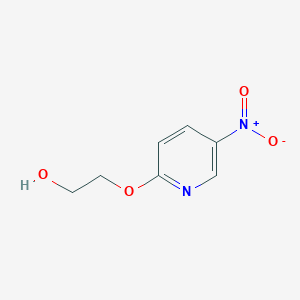
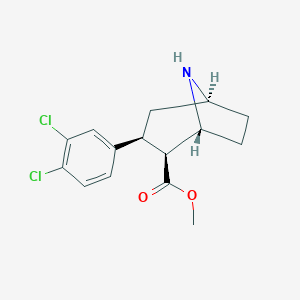
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)

